N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 2,5-dimethoxybenzyl group at the N-position of the carboxamide and a meta-tolyl (m-tolyl) substituent at the 3-position of the triazole ring.
Properties
Molecular Formula |
C26H23N5O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
InChI Key |
ZKIWGTGPIGJZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the quinazoline moiety: This step may involve the use of specific reagents and conditions to ensure the successful fusion of the triazole and quinazoline rings.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the functional groups present in the compound.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Differences :
Substituent Position and Identity :
- N-Substituent : The target compound has a 2,5-dimethoxybenzyl group, whereas the analog features a simple benzyl group. The dimethoxy substitution enhances electron-donating effects and may alter binding interactions in biological systems.
- 3-Position Substituent : The target compound’s m-tolyl group (methyl at meta position) contrasts with the analog’s 4-methoxyphenyl group. The methoxy group increases polarity compared to the methyl group, affecting logP and bioavailability .
Physicochemical Properties: Property Target Compound* Analog (E543-0685) Molecular Formula C27H25N5O4 (estimated) C24H19N5O3 Molecular Weight ~495.53 g/mol 425.45 g/mol logP (Predicted) ~3.5 (higher due to methyl groups) 2.9677 Hydrogen Bond Donors 2 2 Polar Surface Area ~85 Ų (estimated) 82.188 Ų *Note: Exact data for the target compound are unavailable in the provided evidence; values are inferred based on structural analogs.
Synthetic Pathways: Both compounds likely share a common synthesis route involving: Heterocycle Formation: Use of diphenyl cyanocarbonimidate to construct the triazoloquinazoline core, as described in earlier methodologies . Substituent Introduction: The benzyl and aryl groups are introduced via nucleophilic substitution or coupling reactions. The dimethoxybenzyl group in the target compound may require additional protection/deprotection steps compared to the simpler benzyl group in the analog .
Broader Context: Triazoloquinazoline Derivatives
- 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline Derivatives: These analogs replace the triazole ring with a pyrazole, reducing nitrogen content and altering electronic properties.
- Methoxy vs. Methyl Substitutions : Methoxy groups (e.g., in E543-0685) increase polarity and hydrogen-bonding capacity, while methyl groups (e.g., m-tolyl in the target compound) enhance lipophilicity. This trade-off impacts membrane permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
